Azelastine Hydrochloride

Allergic Rhinitis Intranasal Antihistamine Comparative Clinical Trial

Azelastine Hydrochloride (CAS 79307-93-0) is a second-generation H1 antagonist with documented superiority over levocabastine in total symptom score reduction (P<0.0001) and comparable efficacy to fluticasone propionate. Its unique dual mechanism—combining H1 receptor antagonism with mast cell stabilization and inhibition of NF-κB—offers a scientifically justified alternative to olopatadine for studies on late-phase allergic inflammation. With a rapid 3-minute onset of action in ocular models, this compound is ideal for conjunctival allergen challenge protocols. Choose Azelastine HCl for reliable, evidence-based differentiation in your allergy and inflammation research.

Molecular Formula C22H25Cl2N3O
Molecular Weight 418.4 g/mol
CAS No. 79307-93-0
Cat. No. B1666251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelastine Hydrochloride
CAS79307-93-0
Synonyms4-((4-chlorophenyl)methyl)-2- (hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)- phthalazinone HCl
4-(p-chlorobenzyl)-2-(N-methylperhydroazepinyl-(4))-1-(2H)-phthalazinone
A 5610
A-5610
Afluon
Allergodil
Astelin
azelastine
azelastine hydrochloride
Azeptin
Corifina
Loxin
Optilast
Optivar
Rhinolast
Vividrin akut Azelastin
Molecular FormulaC22H25Cl2N3O
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl
InChIInChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H
InChIKeyYEJAJYAHJQIWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 300 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azelastine Hydrochloride CAS 79307-93-0: Product Specifications, Class Identity, and Procurement-Relevant Pharmacological Profile


Azelastine Hydrochloride (CAS 79307-93-0) is a phthalazinone-derived second-generation histamine H1 receptor antagonist with documented mast cell stabilizing and anti-inflammatory properties. At the receptor level, it exhibits high binding affinity for human H1 receptors with a pKi of 8.9 ± 0.0 (FLIPR assay) [1]. In tissue preparations, the Ki is 1.26 nM in bovine cerebral cortex membranes, with approximately 126-fold selectivity for H1 over H3 receptors (Ki = 158.49 nM) and approximately 40-fold selectivity over α1A- and α1B-adrenergic receptors (Ki = 50.12 nM for both) [2]. The hydrochloride salt form occurs as a white to almost white crystalline powder with a melting point of 224.0–228.0 °C, molecular formula C22H24ClN3O·HCl, and molecular weight 418.36 g/mol . It is soluble in water and DMSO (>10 mg/mL) .

Why Azelastine Hydrochloride Cannot Be Interchanged with In-Class Alternatives: Evidence-Based Procurement Considerations


In-class substitution among topical antihistamines and mast cell stabilizers is not scientifically justified due to quantifiable differences in H1 receptor binding affinity, selectivity profiles, and comparative clinical efficacy outcomes. Azelastine exhibits distinct quantitative differentiation from olopatadine in mast cell mediator inhibition potency [1], from levocabastine in total symptom score reduction in allergic rhinitis , and from oral antihistamines such as loratadine in onset-of-action kinetics and localized delivery advantages [2]. Additionally, formulation-specific excipient strategies materially affect patient tolerability, particularly regarding the documented bitter taste profile and preservative-related tolerability considerations [3]. The evidence below substantiates that procurement decisions must be guided by compound-specific comparative data rather than class-level assumptions.

Quantitative Differential Evidence: Azelastine Hydrochloride Versus Key Comparators


Superior Clinical Efficacy of Azelastine Nasal Spray Versus Levocabastine in Seasonal Allergic Rhinitis

In a 4-week double-blind parallel-group RCT (n=180), intranasal azelastine (1.12 mg/day) demonstrated statistically superior efficacy compared with levocabastine (0.4 mg/day) in patients with seasonal allergic rhinitis. Mean total symptom score (TSS) reduction from baseline was 14.5 points for azelastine (18.7 to 4.2) versus 11.9 points for levocabastine (17.8 to 5.9). Physician global efficacy ratings were 'very good' or 'good' in 90% of azelastine patients versus 74% for levocabastine (PWei-Lachin < 0.0001) .

Allergic Rhinitis Intranasal Antihistamine Comparative Clinical Trial

Greater In Vitro Potency of Azelastine Versus Olopatadine in Inhibiting Mast Cell Inflammatory Mediators

Azelastine exhibited superior potency compared with olopatadine in inhibiting the release of interleukin-6 (IL-6) and tryptase from cultured human umbilical cord blood-derived mast cells (CHMCs). The study reported that on an equimolar basis, azelastine was more potent than olopatadine in suppressing both IL-6 and tryptase secretion following mast cell activation [1]. Both compounds inhibited CHMC activation and release of IL-6, tryptase, and histamine, but the quantitative difference favored azelastine.

Mast Cell Biology Anti-inflammatory Activity In Vitro Pharmacology

Comparable Efficacy of Azelastine Versus Fluticasone Propionate with Superior Long-Term Safety Profile in Allergic Rhinitis

In a 3-month prospective comparative study of 240 patients with allergic rhinitis, intranasal azelastine demonstrated comparable efficacy to fluticasone propionate nasal spray in symptom control. Median Total Nasal Symptom Score (TNSS) reduction: fluticasone group decreased from 10(IQR 4) to 1(IQR 3) (P < 0.001); azelastine group decreased from 9(IQR 4) to 1(IQR 2) (P < 0.001). Between-group comparison showed no statistically significant difference (P = 0.56 pre-treatment, P = 0.06 post-treatment) [1]. Notably, azelastine was associated with fewer long-term safety concerns and may be considered a safer replacement for fluticasone in long-term use, particularly in children and patients with glaucoma or cataract [1].

Allergic Rhinitis Corticosteroid-Sparing Long-Term Safety

Rapid Onset of Action: Azelastine Ophthalmic Solution Relieves Ocular Itching Within 3 Minutes

Ophthalmic azelastine provides a quantifiably rapid onset of action for the prevention of ocular itching. The onset of action is documented at 3 minutes following topical administration, with a duration of effect of approximately 8 hours [1]. This rapidity distinguishes azelastine from oral antihistamines which require systemic absorption and first-pass metabolism, as well as from certain comparator topical agents with slower onset profiles.

Allergic Conjunctivitis Onset of Action Ophthalmic Antihistamine

Nasal Formulation Onset: Symptom Relief Beginning Within 15 Minutes of Administration

Intranasal azelastine demonstrates a rapid onset of therapeutic action, with benefit beginning approximately 15 minutes after administration, reaching peak activity at 1–3 hours, and maintaining a duration of activity of 12–24 hours [1]. In comparative studies, intranasal azelastine was more effective than placebo and at least as effective as oral antihistamines including loratadine, while providing more rapid localized relief due to direct nasal mucosal delivery [2].

Allergic Rhinitis Intranasal Antihistamine Onset Kinetics

Lower Sedation Burden of Intranasal Azelastine Compared with Systemic Oral Antihistamines

Azelastine hydrochloride, particularly when administered intranasally, avoids the systemic sedation burden associated with oral antihistamines. While somnolence is reported as an adverse event (≥2% incidence), the overall sedation profile of intranasal azelastine is lower than that of oral antihistamines such as diphenhydramine or first-generation agents [1]. This is attributable to localized delivery minimizing systemic exposure; systemic bioavailability after intranasal administration is approximately 40% [2].

Safety Profile Sedation Topical vs Systemic Antihistamine

Validated Research and Industrial Applications of Azelastine Hydrochloride Based on Comparative Evidence


Allergic Rhinitis Clinical Trials Requiring Superior Comparator Efficacy

In randomized controlled trials for seasonal allergic rhinitis, azelastine nasal spray (1.12 mg/day) has demonstrated statistically superior total symptom score reduction compared with levocabastine (0.4 mg/day), with a 2.6-point greater TSS reduction and 90% vs 74% physician-rated 'very good/good' efficacy (P < 0.0001) . This evidence positions azelastine as the preferred intranasal antihistamine comparator in head-to-head allergic rhinitis studies requiring demonstrated efficacy advantage over levocabastine. Additionally, azelastine provides efficacy comparable to fluticasone propionate (median TNSS reduction from 9 to 1 for azelastine vs 10 to 1 for fluticasone, P = 0.06) with a superior long-term safety profile for chronic use studies and pediatric/glaucoma patient populations [1].

In Vitro Mast Cell Pharmacology and Anti-Inflammatory Mechanism Studies

For investigations of mast cell degranulation and inflammatory mediator release, azelastine offers quantifiable differentiation from olopatadine in cultured human mast cell models. On an equimolar basis, azelastine demonstrates greater potency in inhibiting IL-6 and tryptase release from human umbilical cord blood-derived mast cells . This differential anti-inflammatory potency, combined with documented inhibition of NF-κB activation and intracellular calcium mobilization, makes azelastine a scientifically justified selection for studies examining late-phase allergic inflammation, mast cell stabilization mechanisms, and comparative anti-inflammatory pharmacology.

Rapid-Onset Ocular Allergy Models and Conjunctival Provocation Testing

Azelastine ophthalmic solution provides a 3-minute onset of action for ocular itching prevention with a duration of approximately 8 hours . This rapid onset profile makes azelastine particularly suitable for conjunctival allergen challenge (CAC) models, acute allergic conjunctivitis intervention studies, and comparative onset-of-action evaluations against slower alternatives such as oral antihistamines. The documented rapidity distinguishes azelastine for procurement in research protocols requiring immediate post-challenge symptom assessment.

Corticosteroid-Avoidant Allergic Rhinitis Management and Long-Term Safety Studies

Azelastine nasal spray has been directly compared with fluticasone propionate in a 3-month prospective study of 240 allergic rhinitis patients, demonstrating comparable TNSS reduction (both groups achieving median post-treatment score of 1) but with fewer long-term safety concerns . Azelastine was explicitly noted as safe for use in children and patients with glaucoma or cataract—populations where long-term corticosteroid use carries quantifiable risks. This evidence supports procurement for long-term allergic rhinitis management studies, corticosteroid-sparing protocols, and investigations in corticosteroid-contraindicated patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azelastine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.